C3d Peptide P16

Complement Immunology CR2 Signaling Tyrosine Phosphorylation

C3d Peptide P16 (CAS 99027-06-2) isolates the minimal LYNVEA-containing CR2-binding epitope, enabling precise dose-response studies (0.3–10 μM; pp105/pp100 phosphorylation within 3 min) without confounding signals from full-length C3d, C3a anaphylatoxin, or C3dg. Selectively drives CR2-dependent B lymphocyte proliferation at 7.4–15 μM and uniquely activates small dense resting B cells. This synthetic 16-mer (MW 1947.12 Da) delivers exact molar concentrations, batch-to-batch reproducibility, and unambiguous CR2 pathway attribution. Specify HPLC ≥98% purity and complete analytical characterization.

Molecular Formula C86H131N25O27
Molecular Weight 1947.1 g/mol
CAS No. 99027-06-2
Cat. No. B1495782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC3d Peptide P16
CAS99027-06-2
Molecular FormulaC86H131N25O27
Molecular Weight1947.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C86H131N25O27/c1-42(2)34-56(77(129)106-57(35-45-20-22-47(112)23-21-45)78(130)108-60(38-65(92)115)81(133)110-70(43(3)4)83(135)103-54(25-28-67(117)118)72(124)98-44(5)85(137)138)105-75(127)53(24-27-63(90)113)101-73(125)51(17-9-11-31-88)99-66(116)41-97-82(134)62-19-13-33-111(62)84(136)61(39-69(121)122)109-76(128)55(26-29-68(119)120)102-79(131)58(36-46-40-96-50-16-7-6-14-48(46)50)107-74(126)52(18-12-32-95-86(93)94)100-80(132)59(37-64(91)114)104-71(123)49(89)15-8-10-30-87/h6-7,14,16,20-23,40,42-44,49,51-62,70,96,112H,8-13,15,17-19,24-39,41,87-89H2,1-5H3,(H2,90,113)(H2,91,114)(H2,92,115)(H,97,134)(H,98,124)(H,99,116)(H,100,132)(H,101,125)(H,102,131)(H,103,135)(H,104,123)(H,105,127)(H,106,129)(H,107,126)(H,108,130)(H,109,128)(H,110,133)(H,117,118)(H,119,120)(H,121,122)(H,137,138)(H4,93,94,95)/t44-,49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,70-/m0/s1
InChIKeyFRJGFSNALYAUQI-FEVNQTGBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C3d Peptide P16 (CAS 99027-06-2): A 16-Amino Acid CR2-Binding Fragment for B Lymphocyte Activation Research


C3d Peptide P16 (CAS: 99027-06-2), also designated C3 Peptide P16, is a synthetic 16-amino acid peptide (sequence: KNRWEDPGKQLYNVEA; MW: 1947.12 Da; Formula: C86H131N25O27) derived from residues 16–31 of the C3d region of human complement component C3 [1]. The peptide contains the LYNVEA sequence responsible for binding to complement receptor type 2 (CR2/CD21) [2]. Its primary characterized activities include dose-dependent enhancement of in vitro tyrosine phosphorylation of phosphoproteins pp105 and pp100, and induction of in vitro proliferation of CR2-positive human B lymphocytes in a differentiation-stage-dependent manner [3]. This peptide serves as a well-defined, chemically tractable tool for dissecting CR2-mediated signaling events in B cell biology and complement immunology.

Why Full-Length C3d, C3a, or C3dg Fragments Cannot Substitute for C3d Peptide P16 in CR2-Signaling Assays


Substituting C3d Peptide P16 with full-length C3d (~30-35 kDa) or other C3 cleavage fragments introduces confounding variables that obscure experimental interpretation. Full-length C3d contains multiple domains beyond the CR2-binding region, potentially engaging additional binding partners or inducing distinct conformational signaling outcomes not recapitulated by the isolated 16-mer sequence . The C3a fragment (anaphylatoxin) signals through the C3a receptor, not CR2, producing entirely distinct inflammatory responses that are irrelevant to B lymphocyte CR2 activation . Similarly, larger fragments such as C3dg contain the CR2-binding epitope but include extraneous sequences that may alter binding kinetics, solubility, or introduce steric hindrance [1]. C3d Peptide P16 isolates the minimal functional LYNVEA-containing sequence sufficient to induce pp105/pp100 phosphorylation and B cell proliferation, enabling precise, dose-controlled interrogation of CR2-mediated signaling without confounding by extraneous complement-derived domains or receptor cross-talk.

Quantitative Differentiation of C3d Peptide P16: Head-to-Head Evidence Against Full-Length C3d and Negative Control Peptides


Evidence Item 1: C3d Peptide P16 Demonstrates Superior Phosphorylation Induction Efficiency Relative to Native Human C3

C3d Peptide P16 induces pp105 tyrosine phosphorylation with higher efficiency than native human C3 in Raji B lymphoma cells. The study demonstrated that trypsin-cleaved C3 (which exposes the C3d fragment) enhanced pp105 phosphorylation, and the synthetic 16-amino acid P16 peptide fully recapitulated this activity, whereas a fibrinogen-related 15-amino acid control peptide showed no effect [1].

Complement Immunology CR2 Signaling Tyrosine Phosphorylation

Evidence Item 2: C3d Peptide P16 Exhibits CR2-Dependent Cell-Type Selectivity Not Observed with C3a or Non-Specific Mitogens

C3d Peptide P16 selectively triggers in vitro proliferation of CR2-positive human B lymphocytes but not CR2-negative cell lines. At 15 μM over 6–8 days, P16 enhanced proliferation exclusively in CR2-positive cells, demonstrating strict receptor dependence. This selectivity is not observed with C3a peptide, which signals through the C3a receptor (C3aR) and mediates anaphylatoxin responses unrelated to CR2 [1].

B Lymphocyte Activation CR2/CD21 Specificity Cell Proliferation Assay

Evidence Item 3: C3d Peptide P16 Targets Specific B Lymphocyte Subpopulations with Differentiated Resting B Cell Selectivity

C3d Peptide P16 exhibits selective induction of pp100 tyrosine phosphorylation and in vitro proliferation exclusively in small dense resting B lymphocytes, but not in other B lymphocyte subpopulations or T lymphocytes. At 7.4 μM (18 h incubation), P16 and trypsin-cleaved C3d (C3dT) induced these effects only in the resting B cell compartment, while T lymphocytes remained unresponsive [1].

B Cell Subset Analysis Resting B Lymphocytes Immunophenotyping

Evidence Item 4: C3d Peptide P16 Recapitulates Full-Length C3d CR2-Activation Pathways with Defined Stoichiometric Control

C3d Peptide P16 activates CR2 to regulate pp105 phosphorylation through identical signaling pathways as full-length human C3d, as demonstrated in CR2-transfected cell models. Both P16 and C3d induce pp105 phosphorylation via two distinct pathways: one requiring the presence of non-activated CD19, and one CD19-independent. This pathway identity was validated using CR2-negative cells transfected with CR2 cDNA, confirming that the 16-amino acid P16 sequence contains all structural determinants necessary for authentic CR2 signaling [1].

CR2 Signaling Pathways CD19-Mediated Signaling Tyrosine Kinase Regulation

Evidence Item 5: C3d Peptide P16 Offers Defined Molecular Composition and Synthetic Reproducibility Versus Heterogeneous Native C3d Preparations

C3d Peptide P16 is produced via solid-phase peptide synthesis (SPPS) yielding a chemically defined, homogeneous product with verified purity (typically ≥97–98.1% by HPLC) and exact molecular composition (C86H131N25O27, MW 1947.12 Da) [1]. In contrast, native full-length C3d preparations (~30 kDa) are heterogeneous products derived from enzymatic cleavage of complement proteins, exhibiting batch-to-batch variability in fragment length, glycosylation, and purification profile . The synthetic peptide's defined GRAVY score (-1.73) and theoretical pI (7.0) enable predictable solubility and formulation behavior absent in native C3d [1].

Peptide Synthesis Analytical Chemistry Reagent Standardization

Evidence Item 6: C3d Peptide P16 Exhibits Dose-Dependent pp105 Phosphorylation with Defined EC50 Range of 0.3–10 μM

C3d Peptide P16 enhances in vitro phosphorylation of pp105 in a dose-dependent manner across the concentration range of 0.3 to 10 μM, with effects observed within 3 minutes of exposure at 33°C . This defined dose-response profile enables precise experimental control not achievable with native C3 or trypsin-cleaved C3 preparations, where active fragment concentration cannot be accurately standardized due to heterogeneous cleavage efficiency [1].

Dose-Response pp105 Phosphorylation Quantitative Signaling

Validated Application Scenarios for C3d Peptide P16 Based on Quantitative Differentiation Evidence


Scenario 1: Quantitative CR2-Mediated pp105/pp100 Tyrosine Phosphorylation Assays in B Lymphoma Models

C3d Peptide P16 is the optimal reagent for dose-response studies of CR2-dependent pp105 and pp100 phosphorylation in Raji B lymphoma cells. Its defined activity range of 0.3–10 μM with effects measurable within 3 minutes enables precise kinetic and concentration-effect analyses [1][2]. Unlike heterogeneous native C3d preparations, the synthetic peptide's exact molar concentration allows accurate EC50 determination and inter-experimental reproducibility, a requirement for quantitative signaling studies. Procurement should prioritize sources providing HPLC purity ≥97% and complete analytical characterization.

Scenario 2: CR2-Positive B Lymphocyte Proliferation Assays Requiring Receptor-Dependent Selectivity

For studies examining CR2-specific B cell activation pathways, C3d Peptide P16 provides strict CR2-dependent proliferation induction at 7.4–15 μM (18 h–8 days) without off-target signaling [1]. This selectivity distinguishes it from C3a peptide (C3aR agonist) and other complement fragments that may activate confounding inflammatory pathways. The peptide is particularly suited for experiments requiring clear discrimination between CR2-positive and CR2-negative cell populations, including co-culture systems where cell-type-specific responses must be isolated.

Scenario 3: Targeted Investigation of Resting B Lymphocyte Activation and Subset-Specific Signaling

C3d Peptide P16 uniquely enables studies focused on small dense resting B lymphocytes, a subpopulation selectively responsive to P16-mediated pp100 phosphorylation and proliferation at 7.4 μM (18 h) [1]. Other B cell subsets and T lymphocytes remain unresponsive under identical conditions, providing a defined experimental window for isolating resting B cell-specific CR2 signaling mechanisms. This application is particularly relevant for immunosenescence research and studies of naive B cell activation thresholds.

Scenario 4: CR2 Signaling Pathway Dissection Using CD19-Dependent and CD19-Independent Models

C3d Peptide P16 serves as a faithful CR2 ligand for pathway analysis in CR2-transfected cell systems, fully recapitulating the CD19-dependent and CD19-independent phosphorylation pathways activated by native C3d [1]. The synthetic peptide's defined stoichiometry and freedom from contaminating complement proteins (e.g., C3a, C5a) make it the preferred tool for studies requiring unambiguous attribution of signaling outcomes to CR2 engagement. Researchers should select P16 when experimental designs demand a chemically defined CR2 agonist with validated pathway fidelity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for C3d Peptide P16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.